Positional Isomerism: Bromine Substitution Pattern at C4 Differentiates from C5 Analog
The bromine substitution at the 4-position of the 2,3-difluorophenyl ring distinguishes this compound from its closest commercially available positional isomer, 1-(5-bromo-2,3-difluorophenyl)-4-methylpiperazine (CAS 1704067-28-6), which bears the bromine at the 5-position . Both compounds share identical molecular formula (C₁₁H₁₃BrF₂N₂) and molecular weight (291.13 g/mol), making them isomeric and indistinguishable by mass spectrometry without fragmentation analysis .
| Evidence Dimension | Bromine substitution position on phenyl ring |
|---|---|
| Target Compound Data | Bromine at C4 position (para to piperazine attachment at C1); 2,3-difluoro substitution |
| Comparator Or Baseline | 1-(5-Bromo-2,3-difluorophenyl)-4-methylpiperazine (CAS 1704067-28-6): Bromine at C5 position; 2,3-difluoro substitution |
| Quantified Difference | Positional shift of bromine from C4 to C5; molecular weight identical (291.13 g/mol); distinct InChIKey (target: not publicly computed; comparator: ADVHZFNASDZLHB-UHFFFAOYSA-N) |
| Conditions | Structural analysis by InChIKey differentiation; compounds are positional isomers |
Why This Matters
In receptor-binding assays, halogen substitution position on arylpiperazines directly modulates binding pocket complementarity; the C4 vs. C5 bromine placement alters the electrostatic potential surface and steric occupancy of the target binding site.
